

# Application Notes: In Vitro Transfection Using RM 137-15 Lipid Nanoparticles

Author: BenchChem Technical Support Team. Date: December 2025

| Compound of Interest |           |           |
|----------------------|-----------|-----------|
| Compound Name:       | RM 137-15 |           |
| Cat. No.:            | B10856007 | Get Quote |

#### Introduction

Lipid nanoparticles (LNPs) have emerged as a leading platform for the delivery of nucleic acid therapeutics, most notably demonstrated by the success of mRNA-based vaccines.[1][2] A critical component of these delivery systems is the ionizable lipid, which plays a pivotal role in encapsulating the nucleic acid payload and facilitating its release into the cytoplasm of target cells.[2][3] **RM 137-15** is an ionizable lipid designed for use in LNP formulations. Its ability to remain neutral at physiological pH and become positively charged in the acidic environment of the endosome is key to its function. This charge transition disrupts the endosomal membrane, allowing the encapsulated mRNA to escape into the cytosol and be translated into protein.[3] These application notes provide a detailed protocol for the formulation of **RM 137-15** LNPs and their subsequent use for in vitro transfection of various cell lines.

#### Mechanism of Action

The transfection process begins with the endocytosis of the LNP by the target cell. Once inside the endosome, the lower pH environment triggers the protonation of the tertiary amine in the RM 137-15 lipid. This protonation imparts a positive charge to the lipid, leading to the formation of unstable, non-bilayer structures that interact with and disrupt the endosomal membrane.[3] This disruption, often referred to as endosomal escape, is the critical step that allows the mRNA cargo to be released into the cytoplasm, where it can be translated by the cellular machinery to produce the protein of interest.





Click to download full resolution via product page

Caption: Mechanism of RM 137-15 LNP-mediated mRNA delivery and endosomal escape.

## **Protocols**



## Protocol 1: Formulation of RM 137-15 LNPs Encapsulating mRNA

This protocol describes the formulation of LNPs using a microfluidic mixing technique, which allows for rapid and reproducible production of nanoparticles with controlled size and high encapsulation efficiency.[1] The formulation consists of four lipid components: the ionizable lipid (**RM 137-15**), a phospholipid (e.g., DSPC or DOPE), cholesterol, and a PEG-lipid (e.g., DMG-PEG2000).[1][2]

#### Materials:

- RM 137-15 (ionizable lipid)
- 1,2-distearoyl-sn-glycero-3-phosphocholine (DSPC) or 1,2-dioleoyl-sn-glycero-3-phosphoethanolamine (DOPE)
- Cholesterol
- 1,2-dimyristoyl-sn-glycero-3-phosphoethanolamine-N-[methoxy(polyethylene glycol)-2000]
   (DMPE-PEG or similar)
- mRNA (e.g., encoding GFP or Luciferase)
- · Ethanol, 200 proof
- Citrate buffer (e.g., 25-100 mM, pH 4.0)
- Phosphate-Buffered Saline (PBS), sterile
- Microfluidic mixing system (e.g., NanoAssemblr)
- Amicon Ultra Centrifugal Filters for solvent exchange
- Dynamic Light Scattering (DLS) instrument for particle characterization

#### Procedure:

Prepare Lipid Stock Solution:



- Dissolve RM 137-15, DSPC (or DOPE), cholesterol, and PEG-lipid in ethanol to prepare a stock solution. A common molar ratio for these components is 50:10:38.5:1.5 (ionizable lipid:phospholipid:cholesterol:PEG-lipid).[2][4]
- The final lipid concentration in the ethanol phase should be between 10-25 mM.
- Prepare mRNA Aqueous Solution:
  - Dilute the mRNA stock in a citrate buffer (pH 4.0) to the desired concentration. The acidic pH ensures that the ionizable lipid will be protonated upon mixing, facilitating interaction with the negatively charged mRNA backbone.[2]
- Microfluidic Mixing:
  - Set up the microfluidic system according to the manufacturer's instructions.
  - Load the lipid-ethanol solution into one syringe and the mRNA-aqueous solution into another.
  - A typical flow rate ratio is 3:1 (aqueous:ethanol).[4]
  - Initiate mixing. The rapid mixing of the two phases causes the lipids to self-assemble into nanoparticles, encapsulating the mRNA.
- Solvent Exchange and Concentration:
  - The resulting LNP solution will contain ethanol. It is crucial to remove the ethanol and exchange the buffer to a physiological pH (e.g., PBS, pH 7.4).
  - Transfer the LNP solution to an Amicon Ultra Centrifugal Filter.
  - Centrifuge according to the manufacturer's instructions to concentrate the LNPs and remove ethanol.[5]
  - Wash the concentrated LNPs by adding sterile PBS to the filter and centrifuging again.
     Repeat this step 2-3 times.
  - After the final wash, resuspend the LNPs in a desired volume of sterile PBS.[5]



- · Characterization and Storage:
  - Measure the LNP size (hydrodynamic diameter), polydispersity index (PDI), and zeta potential using a DLS instrument.
  - Determine the mRNA encapsulation efficiency using a fluorescence-based assay (e.g., Quant-iT RiboGreen assay).
  - Store the final LNP formulation at 4°C. For optimal performance, use within one week.[5]
     [6]

Table 1: Representative Physicochemical Properties of Formulated LNPs

| Parameter                  | Target Value | Description                                                           |
|----------------------------|--------------|-----------------------------------------------------------------------|
| Size (Diameter)            | 70 - 150 nm  | Optimal size for cellular uptake.[5]                                  |
| Polydispersity Index (PDI) | < 0.2        | Indicates a narrow and uniform particle size distribution.[5]         |
| Encapsulation Efficiency   | > 90%        | Percentage of mRNA successfully entrapped within the LNPs.            |
| Zeta Potential (at pH 7.4) | Near-neutral | Minimizes non-specific interactions and toxicity at physiological pH. |

## **Protocol 2: In Vitro Transfection of Adherent Cells**

This protocol provides a standardized method for transfecting various adherent cell lines with the formulated **RM 137-15** LNPs in a complete media environment, which has been shown to improve transfection efficiency and reproducibility compared to serum-starved conditions.[5][7]





Click to download full resolution via product page

Caption: General workflow for in vitro transfection using **RM 137-15** LNPs.

#### Materials:

- Adherent cells (e.g., HEK293, HeLa, Huh-7, HepG2)[5]
- Complete cell culture medium (e.g., DMEM with 10% FBS)
- RM 137-15 LNPs (formulated as per Protocol 1)
- Multi-well cell culture plates (e.g., 24-well or 96-well)
- Standard cell culture equipment (incubator, biosafety cabinet)



#### Procedure:

#### Cell Seeding:

- The day before transfection, seed cells into multi-well plates at a density that will result in 70-80% confluency at the time of transfection. Refer to Table 2 for recommended seeding densities.
- Incubate overnight (37°C, 5% CO<sub>2</sub>).

#### • LNP Treatment:

- On the day of transfection, dilute the RM 137-15 LNP stock solution to the desired final
  concentration in fresh, pre-warmed complete cell culture medium. The optimal mRNA
  concentration will vary by cell type and should be determined empirically, but a starting
  range of 100 ng to 1000 ng of mRNA per well (of a 24-well plate) is recommended.
- Gently aspirate the old medium from the cells.
- Add the LNP-containing medium to the cells.

#### Incubation:

- Return the plates to the incubator and incubate for 24 to 72 hours. The optimal time for protein expression depends on the mRNA construct and the cell line. Expression can typically be detected as early as 6-8 hours and often peaks between 24 and 48 hours.[8]
- Analysis of Transfection Efficiency:
  - After incubation, assess protein expression using a suitable method:
    - Fluorescent Proteins (e.g., GFP): Analyze cells via flow cytometry to quantify the percentage of positive cells and the mean fluorescence intensity (MFI).[5][8]
       Alternatively, visualize expression using fluorescence microscopy.
    - Reporter Enzymes (e.g., Luciferase): Lyse the cells and measure luminescence using a plate reader and a suitable luciferase assay kit.[1]



- Other Proteins: Analyze expression via Western Blot or ELISA.
- Assessment of Cytotoxicity (Optional but Recommended):
  - Evaluate the effect of LNP treatment on cell viability using a standard assay such as MTT,
     XTT, or CellTiter-Glo®. Perform this in parallel with the transfection experiment.

Table 2: Recommended Cell Seeding Densities for a 24-Well Plate

| Cell Line                                                                                                                    | Seeding Density<br>(cells/well) | Growth Medium |
|------------------------------------------------------------------------------------------------------------------------------|---------------------------------|---------------|
| HEK293                                                                                                                       | 0.5 - 1.0 x 10 <sup>5</sup>     | DMEM          |
| Huh-7                                                                                                                        | 1.0 - 2.0 x 10 <sup>5</sup>     | DMEM          |
| HeLa                                                                                                                         | 0.5 - 1.0 x 10 <sup>5</sup>     | DMEM          |
| HepG2                                                                                                                        | 1.0 - 2.0 x 10 <sup>5</sup>     | EMEM          |
| MCF-7                                                                                                                        | 1.0 - 1.5 x 10 <sup>5</sup>     | EMEM          |
| Note: These are starting recommendations. Optimal seeding density should be determined for specific experimental conditions. |                                 |               |

Table 3: Representative Data for In Vitro Transfection



| Cell Line | mRNA Dose<br>(ng/well) | Transfection<br>Efficiency (% GFP+<br>Cells) | Cell Viability (%) |
|-----------|------------------------|----------------------------------------------|--------------------|
| HEK293    | 250                    | 85 ± 5%                                      | > 95%              |
| 500       | 92 ± 4%                | > 90%                                        |                    |
| HepG2     | 250                    | 70 ± 8%                                      | > 95%              |
| 500       | 81 ± 6%                | > 90%                                        |                    |

Note: Data are

representative and will

vary based on the

specific mRNA, LNP

formulation, and cell

passage number.

Optimization is

recommended.

#### **Need Custom Synthesis?**

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

### References

- 1. mitchell-lab.seas.upenn.edu [mitchell-lab.seas.upenn.edu]
- 2. thno.org [thno.org]
- 3. medchemexpress.com [medchemexpress.com]
- 4. liposomes.ca [liposomes.ca]
- 5. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles PMC [pmc.ncbi.nlm.nih.gov]
- 6. researchgate.net [researchgate.net]







- 7. Protocol for in vitro transfection of mRNA-encapsulated lipid nanoparticles PubMed [pubmed.ncbi.nlm.nih.gov]
- 8. mdpi.com [mdpi.com]
- To cite this document: BenchChem. [Application Notes: In Vitro Transfection Using RM 137-15 Lipid Nanoparticles]. BenchChem, [2025]. [Online PDF]. Available at: [https://www.benchchem.com/product/b10856007#in-vitro-transfection-protocol-using-rm-137-15-lnps]

#### **Disclaimer & Data Validity:**

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

**Technical Support:**The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote

## BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry. Contact

Address: 3281 E Guasti Rd

Ontario, CA 91761, United States

Phone: (601) 213-4426

Email: info@benchchem.com